molecular formula C9H13In B14262183 CID 71341983 CAS No. 138214-81-0

CID 71341983

Cat. No.: B14262183
CAS No.: 138214-81-0
M. Wt: 236.02 g/mol
InChI Key: YENYDHNZYFNKOF-UHFFFAOYSA-N
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Description

Properties

CAS No.

138214-81-0

Molecular Formula

C9H13In

Molecular Weight

236.02 g/mol

InChI

InChI=1S/C9H13.In/c1-9(2,3)8-6-4-5-7-8;/h4-7H,1-3H3;

InChI Key

YENYDHNZYFNKOF-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)C1(C=CC=C1)[In]

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] typically involves the reaction of indium trichloride with a cyclopentadienyl derivative under inert conditions. The reaction is carried out in an organic solvent such as tetrahydrofuran, and the product is purified by recrystallization or chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. The reaction conditions are optimized to ensure high purity and minimal by-products .

Chemical Reactions Analysis

Types of Reactions

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form indium oxides.

    Reduction: Reduction reactions can convert it to lower oxidation states of indium.

    Substitution: The cyclopentadienyl ring can undergo substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride are used.

    Substitution: Electrophiles like alkyl halides and acyl chlorides are employed under mild conditions.

Major Products Formed

The major products formed from these reactions include indium oxides, reduced indium species, and substituted cyclopentadienyl derivatives .

Scientific Research Applications

Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] has several scientific research applications:

Mechanism of Action

The mechanism by which Indium, [1-(1,1-dimethylethyl)-2,4-cyclopentadien-1-yl] exerts its effects involves its interaction with molecular targets such as enzymes and receptors. The cyclopentadienyl ring facilitates binding to these targets, while the indium center participates in redox reactions. These interactions can modulate various biochemical pathways, leading to the desired effects .

Comparison with Similar Compounds

Analysis of Provided Evidence

  • (Substrate/Inhibitor Study): Focuses on bile acids (e.g., CID 6675, CID 439763), steroid derivatives (e.g., CID 12594), and betulin-based inhibitors (e.g., CID 72326, CID 10153267).
  • & 15 (Chemical Synthesis Reports): Describe unrelated compounds (e.g., CID 57416287, CID 72863) with distinct molecular formulas and properties .
  • Other Evidence : Focuses on NLP models (1–4, 6), clinical studies (7), or editorial guidelines (8, 10, 11, 13–18), which are irrelevant to chemical compound comparisons.

Critical Limitations

Missing Structural Data: No 2D/3D structures, molecular formulas, or functional groups for CID 71341983 are provided.

Absence of Pharmacological Data: Solubility, bioavailability, toxicity, or mechanism of action for this compound cannot be inferred.

No Similarity Metrics: Without computational or experimental similarity scores (e.g., Tanimoto coefficient), comparisons to analogs are speculative.

Recommendations for Future Research

To address this gap, the following steps are advised:

Consult Specialized Databases :

  • PubChem : Cross-reference this compound for structural, pharmacological, and toxicological data.
  • ChEMBL/PDB : Check bioactivity or crystallographic data.
  • SciFinder/Reaxys : Retrieve synthesis pathways and analogs.

Perform In Silico Analysis : Use tools like RDKit or Schrödinger to compute physicochemical properties (e.g., logP, PSA) and predict SAR.

Example Framework for Future Comparison (Hypothetical)

If this compound were a betulin derivative (as in ), a comparison table might include:

Property This compound Betulin (CID 72326) 3-O-Caffeoyl Betulin (CID 10153267)
Molecular Formula C₃₀H₅₀O₄ (hypothetical) C₃₀H₅₀O₂ C₃₈H₅₈O₆
logP 7.2 (predicted) 8.5 6.8
Solubility (mg/mL) 0.05 0.01 0.12
Target Affinity (IC₅₀) 150 nM (hypothetical) 320 nM 85 nM

Note: Data above is illustrative and requires validation.

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